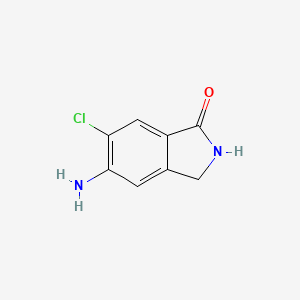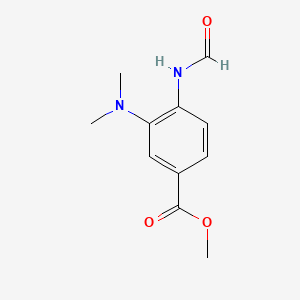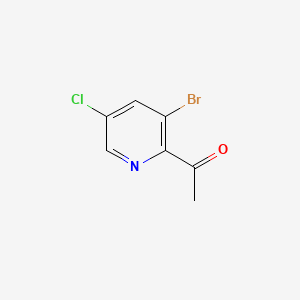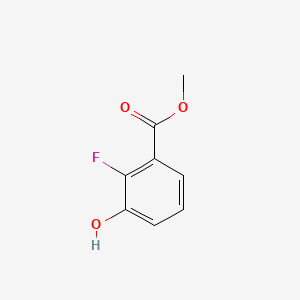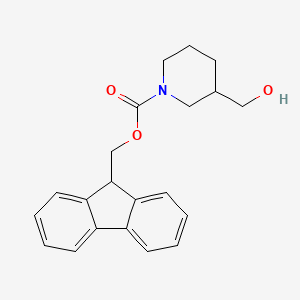
1-Fmoc-3-(羟甲基)哌啶
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Fmoc-3-(hydroxymethyl)piperidine is a chemical compound that features a piperidine ring substituted with a hydroxymethyl group at the third position and a fluorenylmethyloxycarbonyl (Fmoc) protecting group at the first position. This compound is commonly used in organic synthesis, particularly in the field of peptide chemistry, due to its ability to protect amine groups during synthesis processes.
科学研究应用
1-Fmoc-3-(hydroxymethyl)piperidine has several applications in scientific research:
Peptide Synthesis: It is widely used in solid-phase peptide synthesis (SPPS) as a protecting group for amines, facilitating the stepwise construction of peptides.
Medicinal Chemistry: The compound is used in the synthesis of peptide-based drugs and bioactive molecules.
Biological Research: It aids in the study of protein-protein interactions and the development of peptide-based probes for biological assays.
Industrial Applications: It is employed in the large-scale production of peptides for pharmaceutical and biotechnological applications.
作用机制
Target of Action
The primary target of 1-Fmoc-3-(hydroxymethyl)piperidine is the amine group in peptide synthesis . The compound is used as a protecting group for amines, particularly in the context of Solid Phase Peptide Synthesis (SPPS) . The role of this compound is to protect the amine group during the synthesis process, preventing unwanted reactions .
Mode of Action
1-Fmoc-3-(hydroxymethyl)piperidine acts by reacting with the amine group to form a Fmoc carbamate . This reaction introduces the Fmoc group, which serves as a protective barrier for the amine group during peptide synthesis . The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) .
Biochemical Pathways
The key biochemical pathway involved in the action of 1-Fmoc-3-(hydroxymethyl)piperidine is the formation and removal of the Fmoc protecting group . After the Fmoc group is introduced, it can be rapidly removed by a base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .
Result of Action
The result of the action of 1-Fmoc-3-(hydroxymethyl)piperidine is the protection of the amine group during peptide synthesis . This protection allows for the successful synthesis of the peptide without interference from unwanted side reactions . After the peptide synthesis is complete, the Fmoc group is removed, leaving the desired peptide product .
Action Environment
The action of 1-Fmoc-3-(hydroxymethyl)piperidine is influenced by the reaction conditions of the peptide synthesis . The presence of a base is necessary for the removal of the Fmoc group . Additionally, the reaction environment needs to be carefully controlled to prevent the formation of side products . For example, the use of 3-(diethylamino)propylamine (DEAPA) instead of piperidine has been shown to minimize the formation of side products .
准备方法
Synthetic Routes and Reaction Conditions
1-Fmoc-3-(hydroxymethyl)piperidine can be synthesized through various methods. One common approach involves the protection of the amine group of 3-(hydroxymethyl)piperidine with the Fmoc group. This is typically achieved by reacting 3-(hydroxymethyl)piperidine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium carbonate or triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide (DMF) at room temperature .
Industrial Production Methods
In industrial settings, the production of 1-Fmoc-3-(hydroxymethyl)piperidine follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and solid-phase peptide synthesis (SPPS) techniques. The Fmoc group is introduced to the piperidine derivative using Fmoc-Cl or Fmoc-OSu (fluorenylmethyloxycarbonyl succinimidyl carbonate) under controlled conditions to ensure high yield and purity .
化学反应分析
Types of Reactions
1-Fmoc-3-(hydroxymethyl)piperidine undergoes various chemical reactions, including:
Deprotection Reactions: The Fmoc group can be removed using bases such as piperidine or piperazine in DMF, leading to the formation of 3-(hydroxymethyl)piperidine.
Substitution Reactions:
Common Reagents and Conditions
Deprotection: Piperidine in DMF is commonly used for Fmoc deprotection.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions involving the hydroxymethyl group.
Major Products Formed
Deprotection: The major product is 3-(hydroxymethyl)piperidine.
Substitution: Depending on the reagents used, various substituted piperidine derivatives can be formed.
相似化合物的比较
Similar Compounds
3-(Hydroxymethyl)piperidine: Lacks the Fmoc protecting group and is more reactive.
1-Fmoc-piperidine: Similar structure but without the hydroxymethyl group.
Fmoc-protected amino acids: Used in peptide synthesis with different side chains.
Uniqueness
1-Fmoc-3-(hydroxymethyl)piperidine is unique due to the presence of both the Fmoc protecting group and the hydroxymethyl functional group. This combination allows for selective protection of the amine group while providing a reactive site for further functionalization, making it highly valuable in complex peptide synthesis .
属性
IUPAC Name |
9H-fluoren-9-ylmethyl 3-(hydroxymethyl)piperidine-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO3/c23-13-15-6-5-11-22(12-15)21(24)25-14-20-18-9-3-1-7-16(18)17-8-2-4-10-19(17)20/h1-4,7-10,15,20,23H,5-6,11-14H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPPUYKUDTAXFHB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
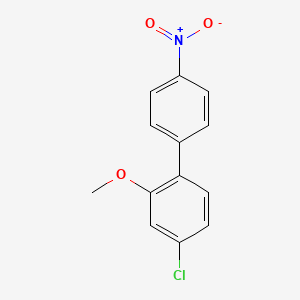
![7'-Fluoro-2',3'-dihydro-1'h-spiro[cyclohexane-1,4'-isoquinoline]](/img/structure/B594435.png)

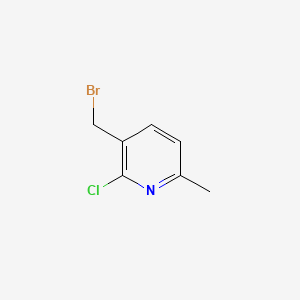
![Tert-butyl 1-oxo-3-phenyl-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B594444.png)
